molecular formula C5H4N4S B112041 4-Amino-2-mercaptopyrimidine-5-carbonitrile CAS No. 16462-26-3

4-Amino-2-mercaptopyrimidine-5-carbonitrile

Cat. No. B112041
CAS RN: 16462-26-3
M. Wt: 152.18 g/mol
InChI Key: WCGUHTXQXJRNRJ-UHFFFAOYSA-N
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Description

“4-Amino-2-mercaptopyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H4N4S . It has been used in the synthesis of new pyrimidine-5-carbonitrile derivatives designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Synthesis Analysis

The synthesis of “4-Amino-2-mercaptopyrimidine-5-carbonitrile” and its derivatives involves the use of various substituted benzaldehyde, malononitrile, and cyanoacetamide, urea/thiourea in the presence of ammonium chloride .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-mercaptopyrimidine-5-carbonitrile” consists of a pyrimidine ring with an amino group at the 4th position, a mercapto group at the 2nd position, and a carbonitrile group at the 5th position .


Chemical Reactions Analysis

The chemical reactions involving “4-Amino-2-mercaptopyrimidine-5-carbonitrile” are primarily related to its role as an intermediate in the synthesis of ATP mimicking tyrosine kinase inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-2-mercaptopyrimidine-5-carbonitrile is used as a building block in the synthesis of various chemical compounds. For example, it has been utilized in the regioselective bis- and polyalkylation of derivatives, confirming S-alkylation rather than N-alkylation through spectroscopic and theoretical studies (Abd El-Fatah et al., 2017). Additionally, it serves as a precursor in the microwave-assisted one-pot synthesis of triazolopyrimidine derivatives, indicating its versatility in chemical synthesis (Divate & Dhongade-Desai, 2014).

Antimicrobial and Antitumor Applications

This compound also shows potential in pharmacological applications. A study demonstrated its use in synthesizing derivatives with significant in vitro antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021). Furthermore, its derivatives have been evaluated for their anticancer activities, with some showing inhibitory effects on a range of cancer cell lines (Cocco et al., 2006).

Molecular Structure and Analysis

In the realm of molecular structure analysis, 4-Amino-2-mercaptopyrimidine-5-carbonitrile has been the subject of an experimental and theoretical study. This research focused on its molecular structure in the solid phase, using Raman and infrared spectroscopy combined with computational methods (Abuelela et al., 2016).

Synthesis of Novel Derivatives

The compound is also used in the synthesis of novel derivatives, like thienopyrimidines and pyrimidines, through various chemical reactions, highlighting its role in creating diverse chemical structures (Moneam et al., 2003).

Future Directions

The future directions for “4-Amino-2-mercaptopyrimidine-5-carbonitrile” and its derivatives are likely to involve further exploration of their potential as anticancer agents. Their ability to inhibit EGFR suggests potential applications in the treatment of various types of cancer .

properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGUHTXQXJRNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384912
Record name 4-Amino-2-mercaptopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-mercaptopyrimidine-5-carbonitrile

CAS RN

16462-26-3
Record name 4-Amino-2-mercaptopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-MERCAPTO-5-PYRIMIDINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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